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Compound of Interest

Compound Name: Sulanemadlin

Cat. No.: B10860406

For Researchers, Scientists, and Drug Development Professionals

Sulanemadlin (formerly APG-115) is an investigational, orally bioavailable, small-molecule
inhibitor of the Mouse Double Minute 2 (MDM2)-p53 protein-protein interaction. By disrupting
this interaction, Sulanemadlin is designed to reactivate the p53 tumor suppressor pathway,
leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This technical
guide provides a comprehensive overview of the currently available pharmacokinetic data for
Sulanemadlin, details of experimental protocols, and a visualization of its core signaling
pathway.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of Sulanemadlin has been characterized in preclinical and clinical
studies. The data indicates that it is an orally active agent with a relatively short half-life. A
summary of key pharmacokinetic parameters from a first-in-human Phase | clinical trial is
presented below.
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Parameter Value Dose Range Population Study Design

Patients with o
First-in-human,

Half-life (t%2) 3-7 hours 100-200 mg advanced solid
Phase |
tumors
N _ Patients with o
Pharmacokinetic ~ Approximately ) First-in-human,
) 100-200 mg advanced solid
S linear Phase |
tumors
Maximum Patients with
) ) Phase I, dose-
Tolerated Dose 150 mg Not Applicable advanced solid ]
escalation
(MTD) tumors
Recommended Patients with
Phase Il Dose 100 mg Not Applicable advanced solid Phase |
(RP2D) tumors

Note: Cmax (maximum plasma concentration) and AUC (area under the curve) were observed
to increase over the dose range of 100-200 mg, though specific values have not been detailed
in the public domain. Preclinical studies in xenograft models have shown that oral
administration of Sulanemadlin can lead to complete and durable tumor regression.[1]

Experimental Protocols

The clinical evaluation of Sulanemadlin's pharmacokinetics has been primarily conducted
through dose-escalation studies in patients with advanced solid tumors.

First-in-Human Phase | Trial

o Study Design: This was a dose-escalation study to determine the safety, tolerability, MTD,
and RP2D of Sulanemadlin.[1]

o Patient Population: Patients with histologically confirmed advanced solid tumors who had
progressed on standard treatment or for whom no effective therapies were available.[1]

o Dosing Regimen: Sulanemadlin was administered orally once daily every other day for 21
days of a 28-day cycle.[1]
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o Pharmacokinetic Sampling: Plasma samples were collected at various time points after drug
administration to determine pharmacokinetic parameters. While the exact sampling schedule
is not publicly detailed, it is standard practice in such trials to collect samples pre-dose and
at multiple time points post-dose to accurately characterize absorption, distribution,
metabolism, and excretion.

» Bioanalytical Method: The concentration of Sulanemadlin in plasma was likely determined
using a validated high-performance liquid chromatography-tandem mass spectrometry
(HPLC-MS/MS) method, which is the standard for quantitative analysis of small molecules in
biological matrices.

Signaling Pathway and Mechanism of Action

Sulanemadlin's primary mechanism of action is the disruption of the MDM2-p53 interaction. In
many cancers with wild-type TP53, the p53 tumor suppressor protein is inactivated by the E3
ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Afirst-in-human phase | study of a novel MDM2/p53 inhibitor alrizomadlin in advanced
solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [The Pharmacokinetic Profile of Sulanemadlin: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b10860406#investigating-the-pharmacokinetics-of-
sulanemadlin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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